2-fluoro-1-isocyanato-4-methoxybenzene
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Overview
Description
2-fluoro-1-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6FNO2. It is characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-isocyanato-4-methoxybenzene typically involves the reaction of 2-fluoro-4-methoxyaniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the toxic nature of phosgene and the isocyanate group. The product is purified using techniques like distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
2-fluoro-1-isocyanato-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-1-isocyanato-4-methoxybenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable products like ureas and carbamates. The fluorine atom and methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-isocyanato-1-methoxybenzene
- 2-fluoro-5-methylphenyl isocyanate
- 3-fluoro-4-methylphenyl isocyanate
Uniqueness
2-fluoro-1-isocyanato-4-methoxybenzene is unique due to the specific positioning of the fluorine, isocyanate, and methoxy groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
154079-91-1 |
---|---|
Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
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